Potassium magnesium L-aspartate

Overview

Description

Potassium magnesium aspartate is a salt of two minerals, potassium and magnesium . It’s used to prevent cramps caused by low potassium levels in the body . It can also be used as an electrolyte replacement for water losses and to correct low magnesium levels . It’s often sold as a supplement in drugstore products like chewable tablets or powder packets .

Synthesis Analysis

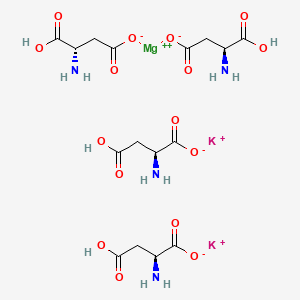

Potassium magnesium L-aspartate is synthesized from L-aspartic acid, potassium, and magnesium . The manufacturing process involves the reaction of these components under controlled conditions .Molecular Structure Analysis

The molecular formula of Potassium magnesium L-aspartate is K(C4H6NO4-) with a molecular weight of 171.19 g/mol .Chemical Reactions Analysis

Potassium magnesium L-aspartate is highly reactive, similar to other alkali metals . It forms stable oxides with oxygen-oxygen bonds . Most of the potassium salts are soluble in water .Physical And Chemical Properties Analysis

Potassium magnesium L-aspartate is a white powder with a specific taste . It is extremely soluble in water . The molecular weight of Potassium magnesium L-aspartate is 171.19 g/mol .Scientific Research Applications

1. Efficacy in Overcoming Electrolyte Depletions

Potassium magnesium L-aspartate is beneficial in treating and preventing cardiac disruptions due to electrolyte disturbances, notably low potassium and magnesium levels, which are common in patients treated with cardiac glycosides and diuretics. It has been shown to be more effective in restoring potassium and magnesium levels in comparison to its D- and DL-stereoisomers, making it a superior choice for treating primary deficiencies of these electrolytes (Iezhitsa et al., 2004).

2. Therapeutic Effect on Tuberculosis Patients with Heart Failure

In tuberculosis patients suffering from heart failure of chronic pulmonary heart disease, potassium magnesium aspartate has demonstrated a significant improvement in cardiac function. It also shows a lower incidence of arrhythmia and deterioration of cardiac function, indicating its efficacy as a treatment option for these conditions (Su, 2005).

3. Effectiveness in Treating Arrhythmia

The clinical efficacy of potassium magnesium aspartate in treating various arrhythmias has been confirmed, showing a significant improvement over conventional therapies. Its application is especially notable in cases of atrial and ventricular arrhythmia, including congestive heart failure with arrhythmia (Rong, 2000).

4. Influence on Blood Adhesion State in Myocardial Infarction Patients

In patients with acute myocardial infarction combined with arrhythmia, potassium magnesium aspartate has been found to improve blood adhesion, reducing levels of specific adhesion molecules. This indicates its potential in enhancing cardiovascular health and reducing complications in such patients (Chen Chun-jua, 2014).

5. Metabolic Enhancement in Hepatic Cells

Potassium magnesium aspartate has shown positive effects on hepatic cells' metabolism, including increased concentrations of crucial ions, enhanced activity of certain enzymes, and improved clearance and production of urea. This suggests its beneficial role in liver cell metabolism (Wang Shu-ren, 2005).

6. Prevention of Cardiac Arrhythmia in Surgical Contexts

The use of potassium magnesium aspartate in surgeries like off-pump coronary artery bypass grafting has demonstrated a significant reduction in the incidence of perioperative cardiac arrhythmia. This points to its potential as a preventive measure in cardiac surgeries (Zhang Yahui, 2009).

Future Directions

Research indicates that the intravenous administration of potassium and magnesium is associated with a higher probability of spontaneous conversion in patients with nonpermanent atrial fibrillation and plasma potassium levels of less than 3.50 mEq/L and 3.50 to 3.99 mEq/L . This suggests potential future directions for the use of Potassium magnesium L-aspartate in medical treatments .

properties

IUPAC Name |

magnesium;dipotassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;(3S)-3-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4/t4*2-;;;/m0000.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBRFZFUCKKGDJ-HJWRJIQTSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24K2MgN4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71311552 | |

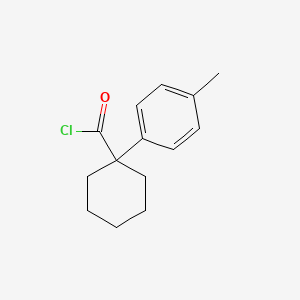

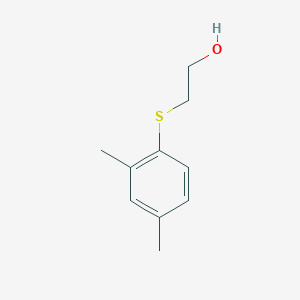

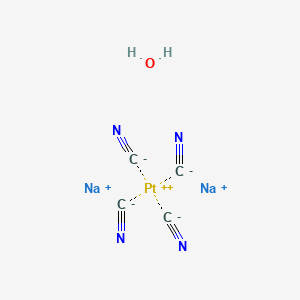

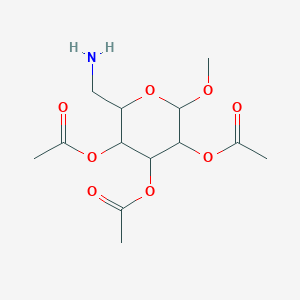

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(chloromethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B3183082.png)

![{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium](/img/structure/B3183104.png)

![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)